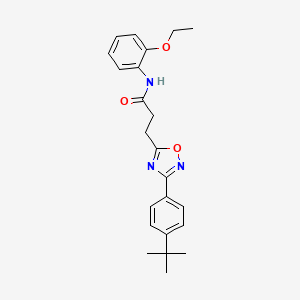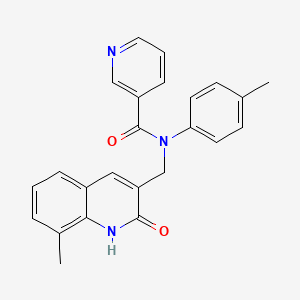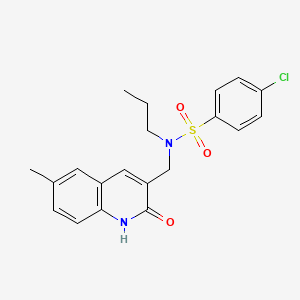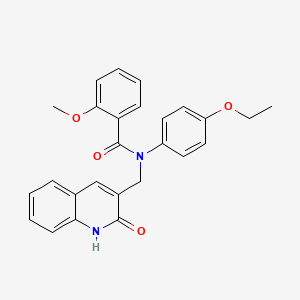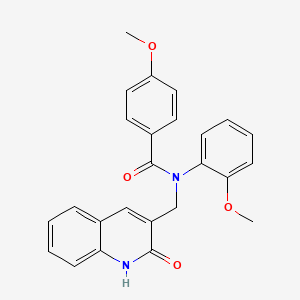
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide, also known as HMQMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide exerts its pharmacological effects through multiple mechanisms. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide also activates certain signaling pathways that promote cell death in cancer cells. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide has been shown to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the activity of certain enzymes involved in cancer progression, and induce cell death in cancer cells. N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide has also been shown to reduce oxidative stress and protect against DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide in lab experiments is its high potency and specificity. N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide has been shown to exhibit potent anticancer and anti-inflammatory effects at low concentrations. However, one of the limitations of using N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide. Another area of interest is the investigation of the potential synergistic effects of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide with other anticancer and anti-inflammatory agents. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide and its potential therapeutic applications in different disease conditions.
Conclusion:
In conclusion, N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its ability to exhibit anti-inflammatory, antioxidant, and anticancer properties makes it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesemethoden
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide can be synthesized through a multistep process that involves the condensation of 2-hydroxy-3-formylquinoline with 2-methoxyaniline, followed by the reaction with 4-methoxybenzoyl chloride. The final product is obtained through purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(2-methoxyphenyl)benzamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress.
Eigenschaften
IUPAC Name |
4-methoxy-N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-30-20-13-11-17(12-14-20)25(29)27(22-9-5-6-10-23(22)31-2)16-19-15-18-7-3-4-8-21(18)26-24(19)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGCOFCSRQZUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-methoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

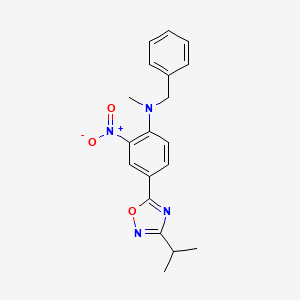
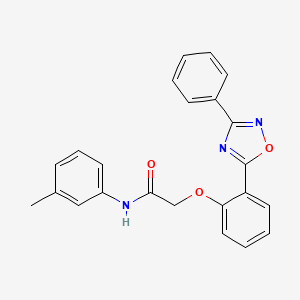
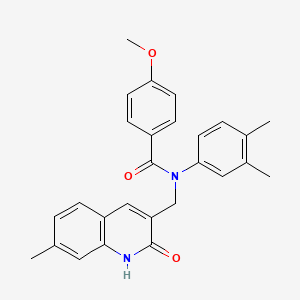

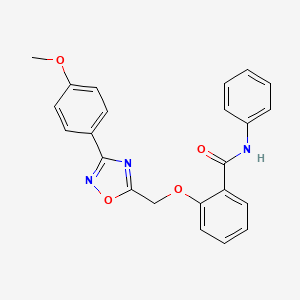
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7694988.png)
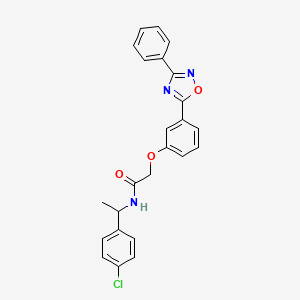
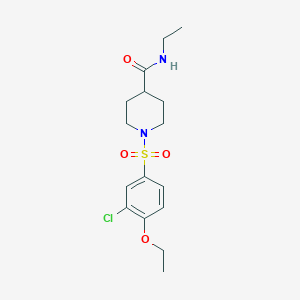
![4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7695015.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7695023.png)
